molecular formula C13H12ClN3O4 B5104624 N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}furan-2-carboxamide

N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}furan-2-carboxamide

Cat. No.: B5104624
M. Wt: 309.70 g/mol
InChI Key: BSZNGSAPJQOMID-UHFFFAOYSA-N
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Description

N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring, a nitrophenyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}furan-2-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Nitration: The starting material, 5-chloro-2-nitroaniline, is synthesized by nitrating 5-chloroaniline using a mixture of concentrated nitric acid and sulfuric acid.

    Amidation: The nitroaniline derivative is then reacted with ethylamine to form N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}amine.

    Furan Ring Formation: The final step involves the reaction of the amine derivative with furan-2-carboxylic acid under appropriate conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}furan-2-carboxamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The carboxamide group can undergo hydrolysis to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

    Hydrolysis Conditions: Acidic or basic aqueous solutions.

Major Products

    Reduction: N-{2-[(5-amino-2-nitrophenyl)amino]ethyl}furan-2-carboxamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Furan-2-carboxylic acid and 2-[(5-chloro-2-nitrophenyl)amino]ethylamine.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Studied for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}furan-2-carboxamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or interference with cellular processes. Further research is needed to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}benzamide
  • N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}thiophene-2-carboxamide
  • N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}pyrrole-2-carboxamide

Uniqueness

N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}furan-2-carboxamide is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties compared to its analogs with different heterocyclic rings. This uniqueness makes it a valuable compound for further research and development.

Properties

IUPAC Name

N-[2-(5-chloro-2-nitroanilino)ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O4/c14-9-3-4-11(17(19)20)10(8-9)15-5-6-16-13(18)12-2-1-7-21-12/h1-4,7-8,15H,5-6H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSZNGSAPJQOMID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NCCNC2=C(C=CC(=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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